An In-depth Technical Guide to the Synthesis and Characterization of [1,4'-Bipiperidin]-4-ol Dihydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of [1,4'-Bipiperidin]-4-ol Dihydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of [1,4'-Bipiperidin]-4-ol dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and understanding the synthesis and detailed characterization of its derivatives is crucial for the advancement of novel therapeutics.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a fundamental structural motif in a vast array of biologically active compounds, including many approved drugs.[1] Its saturated, six-membered heterocyclic structure allows for diverse stereochemical arrangements, influencing binding affinity and pharmacological activity. The 4-hydroxypiperidine substructure, in particular, is a key pharmacophore in compounds targeting a range of receptors and enzymes.[3][4][5][6] The synthesis of derivatives such as [1,4'-Bipiperidin]-4-ol dihydrochloride is therefore of considerable importance for creating new chemical entities with potential therapeutic applications.
Part 1: Strategic Synthesis of [1,4'-Bipiperidin]-4-ol Dihydrochloride
A logical and efficient synthetic approach to [1,4'-Bipiperidin]-4-ol dihydrochloride involves a multi-step process commencing with readily available starting materials. A highly effective and commonly employed strategy for the formation of the C-N bond in such piperidine derivatives is reductive amination.[1][7][8]
Proposed Synthetic Pathway
The synthesis can be logically approached through the reductive amination of 4-hydroxypiperidine with 1-Boc-4-piperidone, followed by deprotection and salt formation. This method is advantageous due to its high efficiency and the commercial availability of the starting materials.
Step 1: Reductive Amination
The core of this synthesis is the coupling of 4-hydroxypiperidine with a protected form of 4-piperidone, such as N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability under the reaction conditions and its straightforward removal. The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent like sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, well-suited for reductive aminations.[7]
Step 2: Deprotection of the Boc Group
Following the successful coupling of the two piperidine rings, the Boc protecting group is removed from the nitrogen atom. This is typically achieved under acidic conditions, for example, by treatment with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.
Step 3: Formation of the Dihydrochloride Salt
The final step involves the formation of the dihydrochloride salt to enhance the stability and solubility of the final compound. This is accomplished by treating the free base of [1,4'-Bipiperidin]-4-ol with an excess of hydrochloric acid. The resulting precipitate can then be isolated and purified.
Part 2: Comprehensive Characterization
To ensure the successful synthesis and purity of [1,4'-Bipiperidin]-4-ol dihydrochloride, a multi-faceted analytical approach is essential. This involves a combination of spectroscopic and chromatographic techniques to confirm the structure and assess the purity of the final product.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. For [1,4'-Bipiperidin]-4-ol dihydrochloride, one would expect to see characteristic signals for the protons on both piperidine rings and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.[9][10][11]
-
¹³C NMR: This analysis reveals the number of unique carbon environments in the molecule. The spectrum would show distinct peaks for the carbons in the two piperidine rings, including the carbon bearing the hydroxyl group.[10][11][12]
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected molecular ion peak would correspond to the mass of the protonated free base of [1,4'-Bipiperidin]-4-ol.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is employed to identify the functional groups present in the molecule.[14][15][16][17][18] Key vibrational bands to look for include:
-
A broad O-H stretching band for the hydroxyl group.
-
N-H stretching bands for the protonated amines in the dihydrochloride salt.
-
C-H stretching and bending vibrations for the piperidine rings.
-
C-N stretching vibrations.
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for determining the purity of the synthesized compound.[19][20][21][22][23] A reverse-phase HPLC method would be developed to separate the final product from any unreacted starting materials or byproducts. The purity is determined by the area percentage of the main peak in the chromatogram.
Physicochemical Properties
A summary of the expected physicochemical properties of [1,4'-Bipiperidin]-4-ol is presented in the table below.
| Property | Expected Value |
| Molecular Formula | C₁₀H₂₂Cl₂N₂O |
| Molecular Weight | 257.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Part 3: Experimental Protocols and Visualizations
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for [1,4'-Bipiperidin]-4-ol dihydrochloride.
Characterization Logic Diagram
Caption: Logic diagram for the characterization of the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of [1,4'-Bipiperidin]-4-ol dihydrochloride
-
Reductive Amination:
-
To a solution of 4-hydroxypiperidine (1.0 eq) and N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-[1,4'-Bipiperidin]-4-ol.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude intermediate in a minimal amount of methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (excess) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
A precipitate should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield [1,4'-Bipiperidin]-4-ol dihydrochloride as a solid.
-
Protocol 2: Characterization of [1,4'-Bipiperidin]-4-ol dihydrochloride
-
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of the product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in methanol.
-
Analyze the sample using an ESI-MS instrument in positive ion mode.
-
-
FTIR Spectroscopy:
-
Obtain the FTIR spectrum of the solid product using an ATR-FTIR spectrometer.
-
-
HPLC Analysis:
-
Develop a reverse-phase HPLC method using a C18 column.
-
A suitable mobile phase could be a gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection can be performed using a UV detector at a low wavelength (e.g., 210 nm) or with a Charged Aerosol Detector (CAD) for compounds lacking a strong chromophore.[19]
-
Conclusion
This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of [1,4'-Bipiperidin]-4-ol dihydrochloride. By following the detailed protocols and employing the described analytical techniques, researchers can confidently synthesize and validate this important chemical entity. The insights provided into the rationale behind the experimental choices aim to empower scientists in their pursuit of novel drug candidates based on the versatile piperidine scaffold.
References
-
PubChem. (n.d.). 1,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Unimolecular 4‐Hydroxypiperidines: New Ligands for Copper‐Catalyzed N‐Arylation. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed. (n.d.). Applications of Fourier Transform Infrared Spectroscopic Imaging to Tablet Dissolution and Drug Release. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
-
De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Retrieved from [Link]
-
PubMed. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
-
SciELO. (n.d.). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. Retrieved from [Link]
-
MDPI. (n.d.). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Retrieved from [Link]
-
Wiley Online Library. (n.d.). ChemInform Abstract: Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. Retrieved from [Link]
-
IJRPC. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unimolecular 4‐Hydroxypiperidines: New Ligands for Copper‐Catalyzed N‐Arylation [ouci.dntb.gov.ua]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (R)-1-[2-hydroxy-3-(4-hydroxy-phenyl)-propyl]-4-(4-methyl-benzyl)-piperidin-4-ol: a novel NR1/2B subtype selective NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Fourier transform infrared spectroscopic imaging to tablet dissolution and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. semanticscholar.org [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ptfarm.pl [ptfarm.pl]
- 21. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijrpc.com [ijrpc.com]
